molecular formula C15H17IN4OSi B8446873 5-{2-Iodo-5-[(trimethylsilyl)ethynyl]phenoxy}pyrimidine-2,4-diamine CAS No. 927872-71-7

5-{2-Iodo-5-[(trimethylsilyl)ethynyl]phenoxy}pyrimidine-2,4-diamine

Cat. No. B8446873
CAS RN: 927872-71-7
M. Wt: 424.31 g/mol
InChI Key: HRNWQNTXHWSENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-Iodo-5-[(trimethylsilyl)ethynyl]phenoxy}pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C15H17IN4OSi and its molecular weight is 424.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-{2-Iodo-5-[(trimethylsilyl)ethynyl]phenoxy}pyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{2-Iodo-5-[(trimethylsilyl)ethynyl]phenoxy}pyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

927872-71-7

Molecular Formula

C15H17IN4OSi

Molecular Weight

424.31 g/mol

IUPAC Name

5-[2-iodo-5-(2-trimethylsilylethynyl)phenoxy]pyrimidine-2,4-diamine

InChI

InChI=1S/C15H17IN4OSi/c1-22(2,3)7-6-10-4-5-11(16)12(8-10)21-13-9-19-15(18)20-14(13)17/h4-5,8-9H,1-3H3,(H4,17,18,19,20)

InChI Key

HRNWQNTXHWSENW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1)I)OC2=CN=C(N=C2N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-(2,5-diiodo-4-methoxy-phenoxy)-pyrimidine-2,4-diamine (2.043 g, 4.5 mmol), bis(triphenylphosphine)palladium dichloride (0.316 g, 0.45 mmol) and CuI (43 mg, 0.225 mmol) in 14 mL dry THF was added trimethylsilylacetylene (0.441 g, 4.5 mmol), followed by diisopropylethylamine (7 mL). The reaction mixture was heated at 50° C. under nitrogen atmosphere for 20 hours. The reaction mixture was cooled, poured into saturated aqueous NH4Cl and extracted with dichloromethane. The combined organic layers were washed with water and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was chromatographed on silica (4% MeOH in CH2Cl2 with 0.1% NH4OH) to give 0.350 g of 5-(2,5-Bis-trimethylsilanylethynyl-phenoxy)-pyrimidine-2,4-diamine as a first fraction, and 0.41 g of 5-(2-Iodo-5-trimethylsilanylethynyl-phenoxy)-pyrimidine-2,4-diamine as a second fraction.
Quantity
2.043 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.316 g
Type
catalyst
Reaction Step One
Name
Quantity
43 mg
Type
catalyst
Reaction Step One
Quantity
0.441 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three

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